molecular formula C21H30BrNO B012660 (2-(Diphenylmethoxy)ethyl)triethylammonium bromide CAS No. 102571-29-9

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide

Cat. No.: B012660
CAS No.: 102571-29-9
M. Wt: 392.4 g/mol
InChI Key: AXNCWFBXVFPPIR-UHFFFAOYSA-M
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Description

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide is a quaternary ammonium compound with the molecular formula C20H28BrNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diphenylmethoxy group attached to an ethyl chain, further bonded to a triethylammonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diphenylmethoxy)ethyl)triethylammonium bromide typically involves the reaction of diphenylmethanol with ethyl bromide to form (2-(Diphenylmethoxy)ethyl) bromide. This intermediate is then reacted with triethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Major Products Formed

    Nucleophilic Substitution: The major products include substituted quaternary ammonium salts.

    Oxidation and Reduction: The products depend on the specific reagents used but can include oxidized or reduced forms of the original compound.

    Elimination Reactions: The primary products are alkenes formed by the removal of a bromide ion and a hydrogen atom.

Scientific Research Applications

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of ion channels and membrane transport due to its ability to interact with biological membranes.

    Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (2-(Diphenylmethoxy)ethyl)triethylammonium bromide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It can also block ion channels, affecting the transport of ions across the membrane and altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2-(Diphenylmethoxy)ethyl)diethylmethylammonium iodide: This compound has a similar structure but with an iodide ion instead of a bromide ion.

    (2-(Diphenylmethoxy)ethyl)trimethylammonium chloride: Similar structure with a chloride ion.

    (2-(Diphenylmethoxy)ethyl)dimethylbenzylammonium bromide: This compound has a benzyl group instead of an ethyl group.

Uniqueness

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide is unique due to its specific combination of a diphenylmethoxy group and a triethylammonium group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it particularly valuable in various applications.

Properties

IUPAC Name

2-benzhydryloxyethyl(triethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO.BrH/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCWFBXVFPPIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907748
Record name 2-(Diphenylmethoxy)-N,N,N-triethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102571-29-9
Record name Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102571299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diphenylmethoxy)-N,N,N-triethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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